Oxygen difluoride

货号:

B1218731

CAS 编号:

7783-41-7

分子量:

53.996 g/mol

InChI 键:

UJMWVICAENGCRF-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants.

This compound is an oxygen halide.

属性

CAS 编号 |

7783-41-7 |

|---|---|

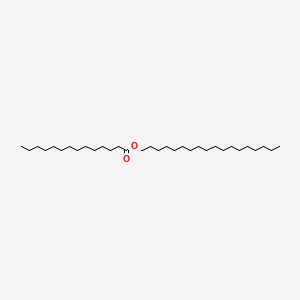

分子式 |

OF2 F2O |

分子量 |

53.996 g/mol |

IUPAC 名称 |

fluoro hypofluorite |

InChI |

InChI=1S/F2O/c1-3-2 |

InChI 键 |

UJMWVICAENGCRF-UHFFFAOYSA-N |

杂质 |

The gas had a purity range of 70 to 90%, the impurities being chiefly oxygen and nitrogen ... . ... 97% /pure/, with oxygen and carbon tetrafluoride being the main impurities. |

SMILES |

O(F)F |

规范 SMILES |

O(F)F |

沸点 |

-230 °F at 760 mm Hg (NIOSH, 2016) -144.75 °C -145 °C -230°F |

颜色/形态 |

COLORLESS GAS; YELLOWISH-BROWN WHEN LIQUID Colorless gas [Note: Shipped as a nonliquefied compressed gas]. |

密度 |

1.90 at -224 °C (LIQ) 1.88(relative gas density) |

熔点 |

-371 °F (NIOSH, 2016) -223.8 °C -224 °C -371°F |

Key on ui other cas no. |

7783-41-7 |

物理描述 |

Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants. COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR. Colorless, poisonous gas with a peculiar, foul odor. Colorless gas with a peculiar, foul odor. [Note: Shipped as a nonliquefied compressed gas.] |

Pictograms |

Oxidizer; Corrosive; Acute Toxic |

保质期 |

GAS MAY BE KEPT OVER WATER UNCHANGED FOR A MONTH |

溶解度 |

0.02 % (NIOSH, 2016) 6.8 ML GAS/100 ML WATER @ 0 °C INSOL IN HOT WATER; SLIGHTLY SOL IN ALKALI & ACID SLIGHTLY SOL IN WATER Slightly sol in alcohol Solubility in water, ml/100ml at 0 °C: 6.8 (reacts slowly) 0.02% |

同义词 |

fluorine monoxide oxyfluoride |

蒸汽密度 |

Relative vapor density (air = 1): 1.9 1.88 |

蒸汽压力 |

greater than 1 atm (NIOSH, 2016) 760 MM HG @ -144.6 °C >1 atm |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

The electrophilic fluorinating agent, CH3COOF (prepared from 200 μmol) of F2 in 1% He, (Bida, G. T., Satyamurthy, N. and Barrio, J. R. (1984) The synthesis of 2-[18F]fluoro-2-deoxy-D-glucose using glycals: A reexamination. J. Nucl. Med. 25, 1327) F2 (1% in He, 200 μmol) or OF2 (1% in He, 200 μmol), was bubbled into a solution of trimethyltin derivative 6 (0.123 g, 200 μmol) in Freon-11 (CFCl3) (20 mL) at room temperature over a period of 30 min. The reaction mixture was diluted with methylene chloride (25 mL) and the organic phase was washed with 1M Na2S2O5 (2×20 mL), water (2×20 mL) and dried (MgSO4). Evaporation of solvents gave a yellow syrup which was chromatographed (silica gel, diethyl ether) to yield a colorless viscous oil 9 (41 mg, 43% in the case of CH3COOF), (65 mg, 69% for F2), (62 mg, 66% for OF2).

[Compound]

Name

F2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

glycals

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

F2

Quantity

200 μmol

Type

reactant

Reaction Step Six

Name

Synthesis routes and methods II

Procedure details

The electrophilic fluorinating agent, CH3COOF (prepared from 200 μmol) of F2 in 1% He, (Bida, G. T., Satyamurthy, N. and Barrio, J. R. (1984) The synthesis of 2- 18F!fluoro-2-deoxy-D-glucose using glycals: A reexamination. J. Nucl. Med. 25, 1327) F2 (1% in He, 200 μmol) or OF2 (1% in He, 200 μmol), was bubbled into a solution of trimethyltin derivative 6 (0.123 g, 200 μmol) in Freon-11 (CFCl3) (20 mL) at room temperature over a period of 30 min. The reaction mixture was diluted with methylene chloride (25 mL) and the organic phase was washed with 1M Na2S2O5 (2×20 mL), water (2×20 mL) and dried (MgSO4). Evaporation of solvents gave a yellow syrup which was chromatographed (silica gel, diethyl ether) to yield a colorless viscous oil 9 (41 mg, 43% in the case of CH3COOF), (65 mg, 69% for F2), 7(62 mg, 66% for OF2).

[Compound]

Name

F2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

fluoro-2-deoxy-D-glucose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

glycals

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

F2

Quantity

200 μmol

Type

reactant

Reaction Step Six

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。